molecular formula C25H29N5O5 B2929669 N-allyl-4-((1-benzyl-1H-benzo[d]imidazol-2-yl)methyl)piperazine-1-carboxamide oxalate CAS No. 1351614-71-5

N-allyl-4-((1-benzyl-1H-benzo[d]imidazol-2-yl)methyl)piperazine-1-carboxamide oxalate

Cat. No.: B2929669
CAS No.: 1351614-71-5
M. Wt: 479.537
InChI Key: NVZSEEZVUONDFK-UHFFFAOYSA-N
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Description

N-allyl-4-((1-benzyl-1H-benzo[d]imidazol-2-yl)methyl)piperazine-1-carboxamide oxalate is a hybrid molecule combining a benzimidazole core, a piperazine ring, and an allyl carboxamide group. The oxalate salt enhances solubility and stability, making it suitable for pharmaceutical applications. The benzimidazole moiety is known for its diverse biological activities, including antimicrobial, anticancer, and enzyme inhibition properties . The piperazine ring contributes to improved pharmacokinetic profiles by increasing water solubility and bioavailability .

Properties

IUPAC Name

4-[(1-benzylbenzimidazol-2-yl)methyl]-N-prop-2-enylpiperazine-1-carboxamide;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N5O.C2H2O4/c1-2-12-24-23(29)27-15-13-26(14-16-27)18-22-25-20-10-6-7-11-21(20)28(22)17-19-8-4-3-5-9-19;3-1(4)2(5)6/h2-11H,1,12-18H2,(H,24,29);(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVZSEEZVUONDFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC(=O)N1CCN(CC1)CC2=NC3=CC=CC=C3N2CC4=CC=CC=C4.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H29N5O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Core Structural Motifs

  • Benzimidazole-Piperazine Hybrids: The target compound shares structural similarities with 1-(N1-benzyl-2-methyl-4-nitro-1H-imidazole-5-yl)-4-((N1-aryl-1H-1,2,3-triazol-4-yl)methyl)piperazine derivatives (e.g., compounds 11e–11i) . These analogues feature a benzyl-substituted benzimidazole linked to a triazole-piperazine scaffold. Key differences include the absence of a nitroimidazole group and the presence of an oxalate salt in the target compound. Benzimidazolium Salts: Morpholine-substituted benzimidazolium salts (e.g., 1-benzyl-2-(morpholinomethyl)-3-(2-oxo-2-(substitutedphenylamino)ethyl)-1H-benzo[d]imidazol-3-ium chlorides) differ in their quaternized nitrogen and morpholine substituents, which enhance antidiabetic activity .

Substituent Variations

  • Allyl vs. Aryl Groups: The target compound’s allyl carboxamide group contrasts with 4-((1H-benzo[d]imidazol-2-yl)methyl)amino)benzohydrazide derivatives, which incorporate hydrazide and halogenated benzylidene groups for kinase inhibition .
  • Salt Forms : The oxalate salt in the target compound differs from N-isopropyl-4-((1-(3-oxo-3-phenylpropyl)-1H-benzimidazol-2-yl)methyl)piperazine-1-acetamide dimaleate (), where dimaleate improves solubility via ionic interactions .

Physicochemical Properties

Compound Melting Point (°C) Solubility Key Substituents
Target Compound (Oxalate Salt) Not reported Polar solvents (expected) Allyl carboxamide, oxalate counterion
Compound 11h (1-(N1-benzyl-2-methyl-4-nitro-imidazole-5-yl)-4-((N1-(2-ethylphenyl)-1H-triazol-4-yl)methyl)piperazine) 194–196 Chloroform, methanol 2-Ethylphenyl triazole, nitroimidazole
1-Benzyl-2-(morpholinomethyl)benzimidazolium chloride Not reported Methanol, chloroform Morpholine, quaternized nitrogen
BIPP (1,4-bis(4-(1H-benzo[d]imidazol-2-yl-phenyl))piperazine) Not reported DMSO, aqueous buffers Dual benzimidazole, piperazine

Anticancer Potential

  • BIPP () induces apoptosis in leukemia cells (U937, K562) at low micromolar concentrations (3.2–12.8 µM) via intrinsic caspase activation . The target compound’s allyl and oxalate groups may modulate similar pathways but require empirical validation.
  • Benzimidazole-Triazole Hybrids () exhibit multi-target anticancer activity, with carbothioamide derivatives showing IC50 values <10 µM against breast cancer cell lines .

Antimicrobial and Antidiabetic Activity

  • Methyl 4-(1H-benzo[d]imidazol-2-yl)phenyl carbamodithioate derivatives () show broad-spectrum antimicrobial activity against S. aureus and E. coli .

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